ethyl 1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 88529-79-7

Cat. No.: VC2030737

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88529-79-7 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | ethyl 1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 |

| Standard InChI Key | QSICLAHSIQPDMB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1)C |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)C |

Introduction

Chemical Identity and Properties

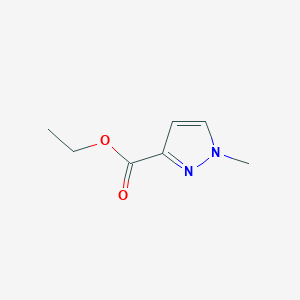

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound characterized by a five-membered pyrazole ring with two adjacent nitrogen atoms. The compound has a methyl group attached to one of the nitrogen atoms (N1 position) and an ethyl carboxylate functional group at the C3 position of the pyrazole ring. This structural arrangement contributes to its chemical reactivity and biological significance in various applications .

Identification Information

The compound is identified by several standardized parameters in chemical databases and literature, which are compiled in Table 1 below:

| Parameter | Information |

|---|---|

| CAS Registry Number | 88529-79-7 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | Ethyl 1-methylpyrazole-3-carboxylate |

| Synonyms | 1H-Pyrazole-3-carboxylic acid, 1-methyl-, ethyl ester |

| MDL Number | MFCD04967314 |

| InChI Key | QSICLAHSIQPDMB-UHFFFAOYSA-N |

Table 1: Identification parameters of ethyl 1-methyl-1H-pyrazole-3-carboxylate

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate is crucial for its handling, storage, and application in various research and industrial processes. Table 2 summarizes the key physical and chemical properties of this compound:

| Property | Value | Method |

|---|---|---|

| Physical State | Solid/Crystalline | - |

| Color | White to off-white | - |

| Density | 1.149 g/cm³ | Predicted |

| Boiling Point | 238.538°C at 760 mmHg | Predicted |

| Flash Point | 98.065°C | Predicted |

| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane) | Experimental |

| Storage Conditions | Room temperature, away from moisture, sealed storage | Recommended |

Table 2: Physical and chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate

Structural Features and Reactivity

The chemical structure of ethyl 1-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole core with specific substitutions that define its chemical behavior and reactivity patterns. The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The methyl group attached to N1 and the ethyl carboxylate group at C3 position influence the electron distribution within the molecule, affecting its reactivity and interaction with other chemical entities .

The presence of the ethyl carboxylate group makes this compound susceptible to various nucleophilic reactions, particularly hydrolysis, transesterification, and reduction reactions. The pyrazole ring, being electron-rich due to the presence of two nitrogen atoms, typically undergoes electrophilic substitution reactions at the C4 and C5 positions, with C4 generally being more reactive than C5 due to electronic effects .

Unlike its non-methylated analog (ethyl 1H-pyrazole-3-carboxylate), the N-methyl substitution blocks the acidic N-H site, which significantly alters the hydrogen bonding capabilities and impacts its intermolecular interactions. This structural modification has important implications for its solubility profile, crystal packing, and biological activity .

Synthesis Methods

Several synthetic routes have been reported for the preparation of ethyl 1-methyl-1H-pyrazole-3-carboxylate. These methods typically involve either the direct esterification of 1-methyl-1H-pyrazole-3-carboxylic acid or the methylation of ethyl 1H-pyrazole-3-carboxylate. The synthesis methodologies can be broadly categorized based on starting materials and reaction conditions.

Esterification of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

One of the most common approaches for synthesizing ethyl 1-methyl-1H-pyrazole-3-carboxylate involves the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of an acid catalyst. This method is similar to the synthesis of ethyl 1H-pyrazole-3-carboxylate, which is well-documented in the literature :

-

1-methyl-1H-pyrazole-3-carboxylic acid is dissolved in absolute ethanol

-

A catalytic amount of concentrated sulfuric acid is added to facilitate the reaction

-

The reaction mixture is heated under reflux conditions for several hours

-

After completion, the reaction mixture is neutralized, extracted, and purified to obtain the desired product

This method typically gives high yields (70-95%) depending on the reaction conditions and purification methods employed .

Methylation of Ethyl 1H-Pyrazole-3-Carboxylate

Another synthetic approach involves the N-methylation of ethyl 1H-pyrazole-3-carboxylate. This method typically follows these steps:

-

Ethyl 1H-pyrazole-3-carboxylate is dissolved in an appropriate solvent (acetone or THF)

-

A base such as potassium carbonate is added to deprotonate the pyrazole N-H

-

An alkylating agent, typically iodomethane (methyl iodide), is added dropwise

-

The reaction is carried out at elevated temperatures (40-60°C) for several hours

-

The product is isolated and purified using standard techniques

This synthetic route is analogous to the first step in the synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile described in the patent literature, where diethyl 1H-pyrazoles-3,5-dicarboxylic acid is methylated using similar conditions .

Applications and Research Findings

Ethyl 1-methyl-1H-pyrazole-3-carboxylate has found applications in various fields, particularly in medicinal chemistry and agrochemical research. Its versatile structure makes it an important synthetic intermediate for the preparation of biologically active compounds.

Agrochemical Applications

Pyrazole derivatives have significant applications in agriculture as fungicides, herbicides, and insecticides. Compounds structurally related to ethyl 1-methyl-1H-pyrazole-3-carboxylate, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7), have been developed as important agrochemical intermediates .

These compounds can interfere with vital biochemical pathways in target organisms while maintaining low toxicity to mammals and beneficial insects, making them valuable components in modern agricultural pest management strategies. The specific structural features of ethyl 1-methyl-1H-pyrazole-3-carboxylate allow for further functionalization to enhance its pesticidal activity and environmental stability .

Synthetic Applications

Beyond its direct applications, ethyl 1-methyl-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. The ethyl carboxylate group can undergo various transformations:

-

Hydrolysis to form the corresponding carboxylic acid

-

Reduction to form alcohols (similar to the synthesis steps for 3-(hydroxymethyl)-1-methyl-pyrazole derivatives)

-

Amidation to form amide derivatives

-

Transesterification to form other ester derivatives

These transformations allow for the development of diverse structural analogs with potentially enhanced biological activities or improved physicochemical properties .

Comparison with Structurally Related Compounds

To better understand the unique properties and applications of ethyl 1-methyl-1H-pyrazole-3-carboxylate, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison of ethyl 1-methyl-1H-pyrazole-3-carboxylate with several of its analogs:

| Compound | CAS Number | Molecular Weight | Notable Differences | Potential Impact on Properties |

|---|---|---|---|---|

| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | 140.14 | No N-methyl group | Enhanced H-bonding capability, different solubility profile |

| Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | 10199-51-6 | 230.26 | Additional phenyl group at C5 | Increased lipophilicity, potential for π-π interactions |

| Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | 165744-14-9 | 182.22 | Ethyl group at C5 | Modified steric profile, increased lipophilicity |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | MFCD17168482 | 233.06 | Bromo substituent at C5 | Reactive site for further functionalization |

| Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | 1239734-54-3 | 263.09 | Bromo at C4, methoxy at C5 | Complex electronic effects, altered reactivity |

Table 3: Comparison of ethyl 1-methyl-1H-pyrazole-3-carboxylate with structurally related compounds

This comparative analysis highlights how subtle structural modifications can significantly impact the chemical, physical, and biological properties of pyrazole derivatives. The presence or absence of substituents at different positions on the pyrazole ring affects factors such as solubility, reactivity, stability, and bioactivity, which are crucial considerations in developing these compounds for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume